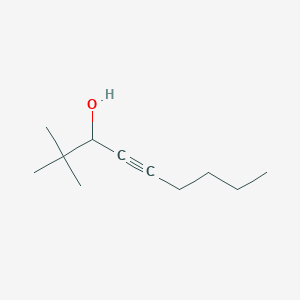
2,2-Dimethylnon-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylnon-4-YN-3-OL is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and a triple bond, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylnon-4-YN-3-OL typically involves the use of ethynylmagnesium bromide and a suitable aldehyde or ketone. One common method includes the reaction of ethynylmagnesium bromide with an appropriate carbonyl compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylnon-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using suitable reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,2-Dimethylnon-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylnon-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and triple bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to its diverse applications.
Comparaison Avec Des Composés Similaires
2,2-Dimethylnon-4-YN-3-OL can be compared with other similar compounds such as:
1-Butyne: A simpler alkyne with a single triple bond.
2-Butyne: Another alkyne with a different substitution pattern.
3-Hexyn-2-OL: An alkyne with a hydroxyl group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a hydroxyl group and a triple bond, providing distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
119352-77-1 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2,2-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3 |
Clé InChI |
SDKKYLSROCBCSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
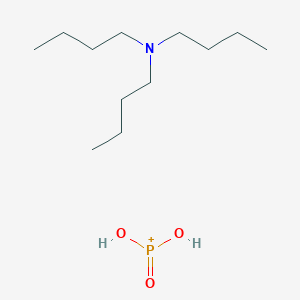
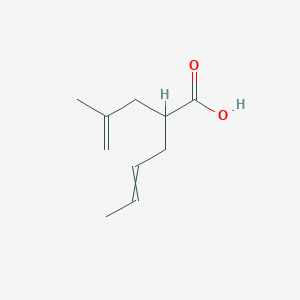
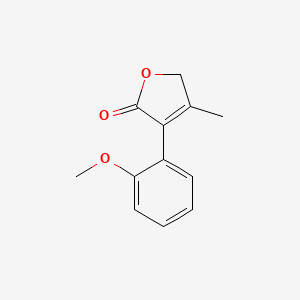
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
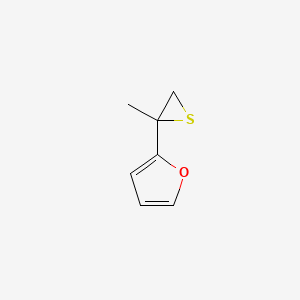
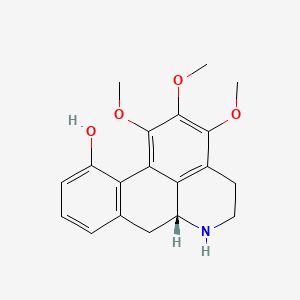
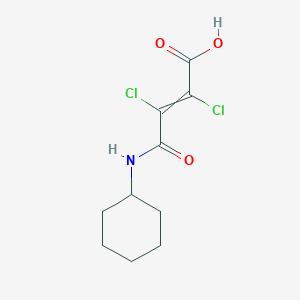
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
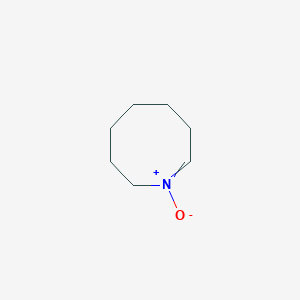
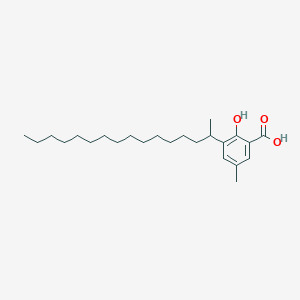
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
